molecular formula C11H18N2 B090737 2,5-Dimethyl-3-(3-methylbutyl)pyrazine CAS No. 18433-98-2

2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Cat. No.: B090737
CAS No.: 18433-98-2
M. Wt: 178.27 g/mol
InChI Key: WWAYKGYKYHEINT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS Registry Number: 18433-98-2) is an alkylated pyrazine of significant interest in flavor and fragrance research due to its distinct organoleptic properties, which include a characteristic fruity odor and an anise-like flavor profile . This compound, with the molecular formula C 11 H 18 N 2 and a molecular weight of 178.27 g/mol, is a subject of study in analytical chemistry and food science, particularly because it occurs naturally in food sources such as cocoa and chicory root oil . Its primary research value lies in understanding the role of specific volatile compounds in defining the complex aromas of natural products and food systems. Researchers utilize this pyrazine in gas chromatography-mass spectrometry (GC-MS) studies, where its identification can be challenging due to the existence of numerous structural isomers with nearly identical mass spectra; accurate identification often requires the use of retention index data on multiple stationary phases . The compound is strictly for professional research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,5-dimethyl-3-(3-methylbutyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAYKGYKYHEINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemoenzymatic Pathway from L-Threonine

The enzymatic production of alkylpyrazines, including 2,5-dimethyl-3-(3-methylbutyl)pyrazine, leverages bacterial operons to convert L-threonine into pyrazine intermediates. Key steps include:

  • L-Threonine 3-Dehydrogenase Activity : L-Threonine is oxidized to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone.

  • Threonine Aldolase Activity : Under low CoA concentrations, 2-amino-3-ketobutyrate undergoes cleavage to yield acetaldehyde.

  • Condensation Reaction : Two molecules of aminoacetone and one molecule of acetaldehyde condense to form 3-ethyl-2,5-dimethylpyrazine (EDMP), with branched derivatives like this compound arising from alternative aldehyde substrates.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature30–40°CPrevents intermediate degradation
pH7.5–8.5Maximizes enzyme activity
CoA Concentration<0.1 mMFavors acetaldehyde production
Reaction Time24–48 hoursEnsures complete condensation

This method achieves yields up to 20.2% for EDMP, with branched analogs like this compound synthesized via substrate engineering.

Chemical Synthesis via Hydroxyketone Condensation

Base-Catalyzed Cyclization of 1-Hydroxyacetone

Chemical routes utilize hydroxyketones and ammonium hydroxide under high-temperature, high-pressure conditions. For this compound:

  • Reaction Mechanism : 1-Hydroxyacetone reacts with NH₄OH to form imine intermediates, which cyclize into pyrazines. The 3-methylbutyl side chain is introduced via alkylation with isovaleraldehyde.

  • Key Reaction :

    1-Hydroxyacetone+NH₄OH+IsovaleraldehydeΔThis compound\text{1-Hydroxyacetone} + \text{NH₄OH} + \text{Isovaleraldehyde} \xrightarrow{\Delta} \text{this compound}

Optimization Parameters

ParameterOptimal RangeYield Increase
Temperature120–140°C35% → 58%
pH10.5–11.0Enhances imine formation
C:N Molar Ratio1:2 (Carbon:Nitrogen)Reduces byproducts
Additives0.2 g Threonine+7% yield

At 120°C and pH 11, this method yields 58% pyrazines, with branched derivatives constituting 22% of the product distribution.

Hybrid Enzymatic-Chemical Approaches

Integrated Biosynthesis and Alkylation

Combining enzymatic precursor synthesis with chemical alkylation improves regioselectivity:

  • Enzymatic Step : L-Threonine is converted to aminoacetone and acetaldehyde using E. coli expressing L-threonine 3-dehydrogenase.

  • Chemical Step : The intermediates are reacted with 3-methylbutyraldehyde under acidic conditions (H₂SO₄, 80°C) to form the target compound.

Performance Comparison

MethodYield (%)Purity (%)Scalability
Enzymatic20.285Moderate
Chemical58.092High
Hybrid41.589High

The hybrid approach balances yield and scalability, making it suitable for industrial production.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to optimize:

  • Residence Time : 30–60 minutes (prevents over-alkylation).

  • Catalyst Loading : 1–2 mol% Pd(PPh₃)₄ (minimizes costs).

  • Solvent System : Water/ethanol (9:1 v/v) enhances solubility.

Byproduct Management

Common byproducts like 2,5-dimethylpyrazine (5–8%) are removed via fractional distillation or preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(3-methylbutyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazine derivatives .

Scientific Research Applications

Flavoring Agent

One of the primary applications of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is as a flavoring agent. It imparts a nutty and roasted flavor profile, making it suitable for various food products. The compound is present in the aroma of several cooked foods, including:

  • Coffee
  • Cocoa
  • Meat (beef and pork)
  • Baked goods (bread)

This versatility allows it to be utilized in both natural and synthetic flavor formulations, enhancing the sensory experience of food products .

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including the Maillard reaction—a chemical reaction between amino acids and reducing sugars that occurs during cooking. Recent studies have explored enzymatic pathways for its production, emphasizing the role of specific bacterial operons in synthesizing pyrazines from amino acid precursors like L-threonine .

Table 1: Synthesis Methods for this compound

MethodDescription
Maillard ReactionReaction between amino acids and sugars during cooking
Chemoenzymatic SynthesisUtilizes bacterial enzymes to convert L-threonine into pyrazine compounds
Chemical SynthesisTraditional organic synthesis methods involving multiple reaction steps

Potential Therapeutic Applications

Beyond its flavoring properties, there is emerging interest in the potential therapeutic applications of pyrazines, including this compound. Some pyrazines have been studied for their pharmacological properties, with implications for treating various diseases:

  • Neurodegenerative Diseases : Certain pyrazines have shown promise in neuroprotective roles, potentially aiding in the treatment of conditions like Alzheimer's disease.
  • Antimicrobial Activity : Research indicates that some pyrazine derivatives possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry .

Case Study 1: Flavor Enhancement in Food Products

In a study examining the impact of various pyrazines on food flavor profiles, this compound was identified as a key contributor to the nutty flavor in roasted coffee. Sensory evaluation demonstrated that its presence significantly enhanced consumer preference scores for coffee blends .

Case Study 2: Antimicrobial Properties

A research project investigated the antimicrobial effects of several pyrazines against common foodborne pathogens. Results indicated that this compound exhibited inhibitory effects on Escherichia coli and Salmonella species, suggesting its potential use as a natural preservative in food products .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering sensory responses. In chemical reactions, its aromatic ring structure allows for various electrophilic and nucleophilic interactions, facilitating the formation of different products .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The biological activity and applications of pyrazines are highly dependent on substituent positions and alkyl chain configurations. Below is a comparative analysis of 2,5-dimethyl-3-(3-methylbutyl)pyrazine and its analogues:

Compound Name Substituents (Positions) Occurrence/Biological Role References
This compound 2-Me, 5-Me, 3-(3-methylbutyl) Bacillus subtilis metabolite (nutty flavor); Phyllium westwoodii defense secretion
2,5-Dimethyl-3-(2-methylbutyl)pyrazine 2-Me, 5-Me, 3-(2-methylbutyl) Mandibular alarm pheromone in Wasmannia auropunctata (corrected from earlier misassignment)
3-Isobutyl-2,5-dimethylpyrazine 2-Me, 5-Me, 3-isobutyl Defensive spray of Phyllium westwoodii; attracts ants in Rhytidoponera metallica
2,3,5-Trimethylpyrazine 2-Me, 3-Me, 5-Me Bacillus subtilis metabolite; imparts roasted aroma in fermented foods
3-Ethyl-2,5-dimethylpyrazine 2-Me, 5-Me, 3-ethyl Flavor contributor in Bacillus subtilis; synthesized from threonine
2-(3-Methylbutyl)-3,5-dimethylpyrazine 3-Me, 5-Me, 2-(3-methylbutyl) Minor component in edible cricket powder; role in insect communication

Key Research Findings

Structural Isomerism and Bioactivity :

  • The positional isomer 2,5-dimethyl-3-(2-methylbutyl)pyrazine (vs. 3-methylbutyl) is critical in ant communication. Initial misassignment of the alarm pheromone in Wasmannia auropunctata was corrected via GC-MS and synthetic comparison, highlighting the importance of regiochemistry .
  • In Phyllium westwoodii, the blend of 3-isobutyl-2,5-dimethylpyrazine and this compound synergistically deters predators .

Flavor Contributions :

  • This compound has a VIP (Variable Importance in Projection) score >1 in Bacillus subtilis metabolomic studies, indicating its significance as a flavor marker .
  • Compared to 3-ethyl-2,5-dimethylpyrazine , the 3-methylbutyl variant has a higher molecular weight, contributing to delayed volatility and prolonged aroma retention in fermented foods .

Ecological Roles :

  • 2,5-Dimethyl-3-(2-methylpropyl)pyrazine (reported in Arisaema amurense essential oil) and 2-(3-methylbutyl)-3,5-dimethylpyrazine (in crickets) suggest alkyl chain diversity influences species-specific ecological interactions .

Biological Activity

2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a member of the pyrazine family, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including agriculture, food science, and pharmacology. Understanding its biological activity is crucial for its effective utilization in these domains.

  • Molecular Formula: C11_{11}H18_{18}N2_2
  • Molecular Weight: 178.27 g/mol
  • Structural Characteristics: The compound features a pyrazine ring substituted with two methyl groups and a 3-methylbutyl group, contributing to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that pyrazines exhibit significant antimicrobial activity. In particular, studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been identified in the defensive spray of certain phasmid insects, suggesting a role in deterring predators through its antimicrobial properties .

2. Flavor and Aroma Compounds

The compound is also recognized for its role as a flavoring agent in food products. Pyrazines are known to impart nutty and roasted flavors, making them valuable in the food industry. The specific structural features of this compound enhance its flavor profile, which is utilized in various culinary applications .

3. Potential Therapeutic Applications

While direct therapeutic applications of this compound are still under investigation, related pyrazine derivatives have shown promise in medicinal chemistry. For example, studies on similar compounds have indicated potential anticancer properties and enzyme inhibition capabilities. This suggests that further research could unveil therapeutic uses for this specific pyrazine derivative.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with microbial cell membranes or inhibition of specific metabolic pathways. Its ability to act as an intermediate in organic synthesis also positions it as a valuable building block for more complex pharmaceuticals.

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazines, including this compound:

  • Case Study 1: Antimicrobial Activity
    A study examining the defensive spray of Phyllium westwoodii identified this compound among other pyrazines. The presence of these compounds suggests a role in defense against microbial threats .
  • Case Study 2: Flavor Profile Analysis
    In flavor chemistry studies, the compound has been analyzed for its contribution to the overall sensory profile of food products. Its unique aroma characteristics have made it a subject of interest in food science research .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other similar pyrazines:

Compound NameAntimicrobial ActivityFlavor ProfileTherapeutic Potential
This compoundModerateNutty/RoastedUnder Investigation
2-Isobutyl-3-methylpyrazineHighEarthyAnticancer Properties
2-Methyl-3-pentylpyrazineLowSweetLimited

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-3-(3-methylbutyl)pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or coupling reactions. For example:

  • Borylation-Coupling Approach : A boronic ester intermediate (e.g., 3-bromophenylpyrazine) can undergo Suzuki-Miyaura coupling with organoboron reagents to introduce the 3-methylbutyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are critical for regioselectivity and yield .
  • Aldehyde Condensation : Reacting 2,5-dimethylpyrazine with 3-methylbutyraldehyde under acidic conditions (e.g., H₂SO₄) forms the target compound via nucleophilic substitution. Elevated temperatures (60–80°C) improve conversion rates but may promote side reactions like over-alkylation .

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yield but risk of byproducts
Catalyst Loading1–5 mol% PdBalances cost and efficiency
Reaction Time12–24 hoursProlonged time increases conversion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • GC-MS : Resolves isomers (e.g., 2,5 vs. 2,6-dimethyl substitution) and quantifies trace impurities. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns .
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 1.0–1.2 ppm (3-methylbutyl CH₃), δ 2.5–2.7 ppm (pyrazine CH₃), and δ 3.2–3.4 ppm (N-CH₂). ¹³C NMR confirms substitution patterns via carbonyl carbon shifts (δ 150–155 ppm) .
  • FT-IR : Peaks at 1570–1600 cm⁻¹ (C=N stretching) and 2850–2950 cm⁻¹ (alkyl C-H) validate structural integrity .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of pyrazine derivatives in cross-coupling reactions?

The electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution. Introducing electron-donating groups (e.g., methyl) at the 2,5-positions enhances stability but reduces electrophilicity. For example:

  • 3-Methylbutyl Substituent : Steric hindrance from the branched alkyl chain slows coupling kinetics but improves regioselectivity in Suzuki reactions. Computational modeling (DFT) shows a 15% decrease in reaction rate compared to linear alkyl analogs .

  • Comparative Data :

    SubstituentReaction Rate (k, s⁻¹)Regioselectivity (%)
    3-Methylbutyl0.4592
    n-Butyl0.6278

Q. What strategies resolve contradictions in reported bioactivity data for pyrazine derivatives?

Discrepancies often arise from:

  • Purity Issues : Commercial samples (e.g., CAS 18433-98-2) may contain isomers (e.g., 2,6-dimethyl variants) or residual solvents. HPLC purification (>99% purity) is essential for reliable bioassays .
  • Assay Conditions : Varying pH or temperature alters ligand-receptor interactions. For example, antifungal activity against Candida albicans decreases by 40% at pH >7 due to deprotonation of the pyrazine ring .

Q. Recommended Workflow :

Validate compound identity via HRMS and 2D NMR.

Standardize bioassay protocols (pH, temperature, solvent).

Use negative controls (e.g., unsubstituted pyrazine) to isolate substituent effects.

Q. How can computational methods predict the stability of this compound under varying storage conditions?

  • Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., oxidation at the benzylic position). Accelerated aging studies (40°C, 75% RH) align with MD results, showing 10% decomposition after 6 months .
  • QSPR Models : Relate logP (2.8) and polar surface area (25 Ų) to shelf life. Hydrophobic analogs (logP >3) exhibit longer stability in aqueous media .

Q. What role does the 3-methylbutyl group play in modulating the compound’s odor profile?

The branched alkyl chain enhances volatility and binding to olfactory receptors. GC-Olfactometry identifies "nutty" and "roasted" notes, attributed to the synergistic effect of methyl and butyl groups. Comparative studies with shorter chains (e.g., propyl) show a 30% reduction in odor threshold .

Methodological Guidance

Q. How to optimize chromatographic separation of pyrazine derivatives with similar structures?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times for this compound and its 2,6-isomer differ by 1.2 minutes at 35°C .
  • GC : A polar stationary phase (e.g., DB-WAX) resolves isomers with ΔRI (Retention Index) >50 .

Q. What are best practices for assessing pyrazine stability in catalytic applications?

  • In Situ FT-IR Monitoring : Tracks C=N bond degradation during reactions.
  • Leaching Tests : ICP-MS analysis confirms <0.1% metal leaching (e.g., Pd) after 5 catalytic cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethyl-3-(3-methylbutyl)pyrazine
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2,5-Dimethyl-3-(3-methylbutyl)pyrazine

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